4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines It is characterized by the presence of an iodine atom at the fourth position, a methoxy group at the third position, and a trifluoromethyl group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol or a methoxide ion.
Iodination: The iodine atom is introduced using iodine or an iodinating reagent such as N-iodosuccinimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It can be used in the synthesis of advanced materials with unique optical and electronic properties.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.
3-Methoxy-2-(trifluoromethyl)pyridine: Similar structure but lacks the iodine atom.
4-Iodo-3-methoxy-2-methylpyridine: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine is unique due to the combination of the iodine, methoxy, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, making it valuable for various applications.
Properties
IUPAC Name |
4-iodo-3-methoxy-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-5-4(11)2-3-12-6(5)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZFUTZSGSYXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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